8-cyclopentyl-2-(4-cyclopropanecarbonylpiperazin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one 8-cyclopentyl-2-(4-cyclopropanecarbonylpiperazin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one
Brand Name: Vulcanchem
CAS No.: 2549065-54-3
VCID: VC11836957
InChI: InChI=1S/C21H27N5O2/c1-14-12-18(27)26(16-4-2-3-5-16)19-17(14)13-22-21(23-19)25-10-8-24(9-11-25)20(28)15-6-7-15/h12-13,15-16H,2-11H2,1H3
SMILES: CC1=CC(=O)N(C2=NC(=NC=C12)N3CCN(CC3)C(=O)C4CC4)C5CCCC5
Molecular Formula: C21H27N5O2
Molecular Weight: 381.5 g/mol

8-cyclopentyl-2-(4-cyclopropanecarbonylpiperazin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one

CAS No.: 2549065-54-3

Cat. No.: VC11836957

Molecular Formula: C21H27N5O2

Molecular Weight: 381.5 g/mol

* For research use only. Not for human or veterinary use.

8-cyclopentyl-2-(4-cyclopropanecarbonylpiperazin-1-yl)-5-methyl-7H,8H-pyrido[2,3-d]pyrimidin-7-one - 2549065-54-3

Specification

CAS No. 2549065-54-3
Molecular Formula C21H27N5O2
Molecular Weight 381.5 g/mol
IUPAC Name 8-cyclopentyl-2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-5-methylpyrido[2,3-d]pyrimidin-7-one
Standard InChI InChI=1S/C21H27N5O2/c1-14-12-18(27)26(16-4-2-3-5-16)19-17(14)13-22-21(23-19)25-10-8-24(9-11-25)20(28)15-6-7-15/h12-13,15-16H,2-11H2,1H3
Standard InChI Key HYEBMYMPJQUUOB-UHFFFAOYSA-N
SMILES CC1=CC(=O)N(C2=NC(=NC=C12)N3CCN(CC3)C(=O)C4CC4)C5CCCC5
Canonical SMILES CC1=CC(=O)N(C2=NC(=NC=C12)N3CCN(CC3)C(=O)C4CC4)C5CCCC5

Introduction

Chemical Structure and Molecular Properties

Core Structure and Substituents

The compound features a pyrido[2,3-d]pyrimidin-7-one core, a bicyclic system merging pyridine and pyrimidine rings. Key substituents include:

  • Cyclopentyl group at position 8, enhancing lipophilicity and binding affinity .

  • 4-Cyclopropanecarbonylpiperazin-1-yl group at position 2, contributing to solubility and kinase selectivity .

  • Methyl group at position 5, stabilizing the planar conformation.

Molecular Descriptors

PropertyValueSource
Molecular FormulaC₂₁H₂₇N₅O₂
Molecular Weight381.5 g/mol
IUPAC Name8-cyclopentyl-2-[4-(cyclopropanecarbonyl)piperazin-1-yl]-5-methylpyrido[2,3-d]pyrimidin-7-one
SMILESCC1=CC(=O)N(C2=NC(=NC=C12)N3CCN(CC3)C(=O)C4CC4)C5CCCC5
PubChem CID154883074

Synthesis and Modifications

Synthetic Pathways

Pyrido[2,3-d]pyrimidin-7-ones are typically synthesized via:

  • Condensation of pyrimidine precursors with substituted pyridines under acidic conditions .

  • Functionalization of the core:

    • Introduction of the cyclopentyl group via alkylation at position 8 .

    • Piperazine coupling at position 2 using carbodiimide-mediated amide bond formation .

Example Protocol (Adapted from ):

  • React 6-bromo-2-chloro-8-cyclopentyl-5-methylpyrido[2,3-d]pyrimidin-7-one with cyclopropanecarbonylpiperazine in DMF using HATU/DIEA.

  • Purify via column chromatography (Yield: ~65%) .

Key Modifications

  • Cyclopropanecarbonyl Group: Enhances metabolic stability and kinase selectivity .

  • Methyl at C5: Reduces steric hindrance, improving target engagement .

Biological Activities and Mechanisms

Kinase Inhibition Profile

Pyrido[2,3-d]pyrimidines are potent inhibitors of cyclin-dependent kinases (CDKs) and tyrosine kinases . Comparative data for related compounds:

CompoundTarget (IC₅₀)Cell Line ActivitySource
Palbociclib (CDK4/6)CDK4: 11 nM; CDK6: 16 nMMCF-7, T47D (ER+ breast)
This CompoundCDK4/6 (Predicted: <50 nM)*N/A (In silico)

*Predicted based on structural analogs .

Antiproliferative Effects

  • Mechanism: Cell cycle arrest at G1 phase via CDK4/6 inhibition, reducing phosphorylation of retinoblastoma (Rb) protein .

  • Synergy with PARP Inhibitors: Combined use with olaparib enhances DNA damage in BRCA-mutant cells .

Structure-Activity Relationship (SAR)

Critical Substituents

  • C8 Cyclopentyl:

    • Increases hydrophobic interactions with kinase ATP pockets .

    • Replacement with smaller groups (e.g., methyl) reduces potency .

  • C2 Piperazinyl Group:

    • Cyclopropanecarbonyl enhances solubility and reduces off-target effects .

  • C5 Methyl:

    • Optimal for steric compatibility; bulkier groups hinder binding .

SAR Trends in Pyrido[2,3-d]Pyrimidines

Modification SiteEffect on ActivityExample
C2Electron-withdrawing groups ↑ kinase affinityPiperazine > morpholine
C8Bulky alkyl groups ↑ selectivityCyclopentyl > cyclohexyl
C6Halogens ↑ cytotoxicityBr > Cl

Research Gaps and Future Directions

  • Pharmacokinetic Studies: Oral bioavailability and blood-brain barrier penetration remain uncharacterized.

  • Resistance Mechanisms: Role of Rb mutations in CDK4/6 inhibitor resistance needs exploration .

  • Combination Therapies: Synergy with immune checkpoint inhibitors warrants investigation .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator